molecular formula C10H10FNO2S B3121071 (4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 278806-16-9

(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B3121071
M. Wt: 227.26 g/mol
InChI Key: GPKWJQGAXZSDCF-IENPIDJESA-N
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Description

(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid, also known as FPTC, is a thiazolidine derivative that has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development.

Scientific Research Applications

Crystal Structure and Computational Studies

Research on thiazolidine-4-carboxylic acids, including (4R)-2-(4-fluorophenyl) derivatives, involves the synthesis and crystal structure analysis to understand their stereoselective synthesis mechanisms. Jagtap et al. (2016) presented a detailed study on the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, emphasizing the impact of substituents on yield, reaction time, and stereoselectivity. This study utilized spectroscopic methods and computational studies to propose mechanisms for reaction stereoselectivity, highlighting the relevance of these compounds in developing stereospecific synthetic routes (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Solubility, Stability, and Dissociation Constants

Butvin et al. (2000) investigated the solubility, stability, and dissociation constants of thiazolidine-4-carboxylic acid derivatives in aqueous solutions. Their work provides essential data on how molecular size and substituent types affect these properties, contributing to the understanding of their behavior in biological and chemical systems (Butvin, AL-JA’AFREH, Svetlik, & Havránek, 2000).

Supramolecular Aggregation Behavior

The supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives has been explored by Jagtap et al. (2018), focusing on their potential applications in gas storage, biosensing, and catalysis. This research highlights the influence of hydrogen bonding and solvent molecules on molecular assembly formation, essential for designing materials with specific functionalities (Jagtap, Pardeshi, Nabi, Hussain, Mir, & Rizvi, 2018).

properties

IUPAC Name

(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKWJQGAXZSDCF-IENPIDJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
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(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
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(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
(4R)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Citations

For This Compound
1
Citations
S Yang, T Wang, Y Zhou, L Shi, A Lu, Z Wang - Molecules, 2021 - mdpi.com
Based on the structure of the natural product cysteine, a series of thiazolidine-4-carboxylic acids were designed and synthesized. All target compounds bearing thiazolidine-4-carboxylic …
Number of citations: 7 www.mdpi.com

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